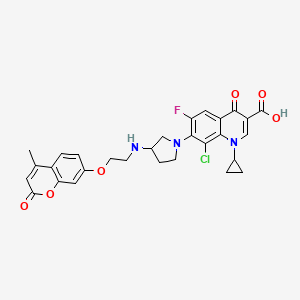

Antibacterial agent 160

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27ClFN3O6 |

|---|---|

Molecular Weight |

568.0 g/mol |

IUPAC Name |

8-chloro-1-cyclopropyl-6-fluoro-7-[3-[2-(4-methyl-2-oxochromen-7-yl)oxyethylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C29H27ClFN3O6/c1-15-10-24(35)40-23-11-18(4-5-19(15)23)39-9-7-32-16-6-8-33(13-16)27-22(31)12-20-26(25(27)30)34(17-2-3-17)14-21(28(20)36)29(37)38/h4-5,10-12,14,16-17,32H,2-3,6-9,13H2,1H3,(H,37,38) |

InChI Key |

OAQHBZBCYLXDET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCNC3CCN(C3)C4=C(C=C5C(=C4Cl)N(C=C(C5=O)C(=O)O)C6CC6)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Agent Triclosan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and antibacterial activity of Triclosan. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Chemical Structure and Identity

Triclosan is a synthetic, broad-spectrum antimicrobial agent. It is a polychlorinated phenoxy phenol.[1][2]

Chemical Name: 5-chloro-2-(2,4-dichlorophenoxy)phenol[2][3]

Chemical Formula: C₁₂H₇Cl₃O₂[3][4]

Chemical Structure:

Physicochemical Properties

Triclosan is a white to off-white crystalline powder with a faint aromatic odor.[1][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 289.54 g/mol | [3][4] |

| Melting Point | 56-60 °C | [6] |

| Boiling Point | 290 °C | [6] |

| Water Solubility | 12 mg/L | [7] |

| log K_ow_ (Octanol-water partition coefficient) | 4.76 | [7][8] |

| pKa | 8.1 | [7] |

Solubility: Triclosan is slightly soluble in water but soluble in ethanol, methanol, diethyl ether, and strongly basic solutions.[1]

Mechanism of Action

At lower, bacteriostatic concentrations, Triclosan specifically targets and inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme (encoded by the fabI gene), which is a critical enzyme in the fatty acid biosynthesis pathway.[1][9][10] This inhibition disrupts the synthesis of the bacterial cell membrane, leading to the cessation of growth and replication.[1][10] At higher concentrations, Triclosan acts as a biocide with multiple cytoplasmic and membrane targets.[1][9]

The specific mechanism of ENR inhibition involves the formation of a stable, ternary complex between Triclosan, the ENR enzyme, and the cofactor nicotinamide adenine dinucleotide (NAD⁺).[1] This complex effectively blocks the enzyme's active site, preventing the synthesis of fatty acids necessary for building and maintaining the cell membrane.[1]

Below is a diagram illustrating the signaling pathway of Triclosan's primary mechanism of action.

Caption: Mechanism of action of Triclosan.

Synthesis of Triclosan

A common method for the synthesis of Triclosan involves a multi-step process starting from 2,5-dichloronitrobenzene and 2,4-dichlorophenol.[11][12]

This protocol is based on the method described in patent CN101006776A.[11]

Step 1: Condensation Reaction

-

In a reaction vessel, combine 2,5-dichloronitrobenzene and 2,4-dichlorophenol in equimolar amounts.

-

Add a suitable base, such as potassium hydroxide, to the mixture.

-

Heat the mixture to 125-130 °C and maintain the reaction for 4 hours with stirring.

-

After the reaction is complete, dilute the mixture with water and filter to obtain 2,4,4'-trichloro-2'-nitro-diphenyl ether.

Step 2: Hydrogenation Reduction

-

The 2,4,4'-trichloro-2'-nitro-diphenyl ether from Step 1 is subjected to a hydrogenation reduction reaction.

-

Use a nickel catalyst for the reduction.

-

This step yields 2,4,4'-trichloro-2'-amino-diphenyl ether.

Step 3: Diazotization Reaction

-

Dissolve the 2,4,4'-trichloro-2'-amino-diphenyl ether in sulfuric acid.

-

Slowly add sodium nitrite to the solution at 65-75 °C and react for 2 hours to form the diazonium salt.

Step 4: Hydrolysis

-

In a separate vessel, prepare a solution of 60-65% sulfuric acid containing a catalytic amount of a copper salt (e.g., cuprous acetate).

-

Heat this solution to 160-170 °C.

-

Slowly add the diazonium salt solution from Step 3 to the hot acid solution.

-

Maintain the reaction for 1.5 hours to hydrolyze the diazonium salt to the hydroxyl group, forming crude Triclosan (2,4,4'-trichloro-2'-hydroxy-diphenyl ether).

Step 5: Purification

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like toluene, to obtain high-purity Triclosan.[12]

The workflow for the synthesis of Triclosan is depicted in the following diagram.

Caption: Workflow for the synthesis of Triclosan.

Antibacterial Activity and Experimental Protocols

Triclosan exhibits broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[13][14] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The following table summarizes the MIC values of Triclosan against various bacterial species as reported in the literature.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | AG100 (wild-type) | 0.0312 - 0.5 | [15] |

| Staphylococcus aureus | Clinical Isolates | 0.025 - 1 | [15] |

| Pseudomonas aeruginosa | - | >1024 | [15] |

| Enterococcus faecalis | ATCC 35550 | - | [16] |

Note: The antibacterial activity of Triclosan can be influenced by the formulation and experimental conditions.[17][18] For instance, one study found that a 0.3% Triclosan-containing soap was not significantly more effective than plain soap in a short-duration hand washing test.[17][18] However, the same study showed significant bactericidal effects after 9 hours of exposure.[17][18]

This protocol is a standard method for determining the MIC of an antimicrobial agent.[19]

-

Preparation of Triclosan Stock Solution: Prepare a stock solution of Triclosan in a suitable solvent (e.g., ethanol) at a high concentration.

-

Preparation of Agar Plates:

-

Prepare a series of molten Mueller-Hinton agar plates.

-

Incorporate serial twofold dilutions of the Triclosan stock solution into the molten agar to achieve a range of final concentrations (e.g., from 0.015 to 128 µg/mL).

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a control plate with no Triclosan.

-

-

Preparation of Bacterial Inoculum:

-

Grow the test bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

-

-

Inoculation:

-

Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Triclosan that completely inhibits the visible growth of the bacteria.

-

The logical relationship for determining antibacterial efficacy is outlined in the diagram below.

Caption: Logical workflow for assessing antibacterial efficacy.

References

- 1. Triclosan - Wikipedia [en.wikipedia.org]

- 2. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triclosan [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. TRICLOSAN [cga.ct.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triclosan: A Small Molecule with Controversial Roles [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 11. CN101006776A - A method for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]

- 12. CN1629117A - Process for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]

- 13. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Antibacterial Activity of Triclosan-incorporated Root Canal Filling Materials for Primary Teeth against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial activity of some triclosan-containing toothpastes and their ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Characterization of "Antibacterial Agent 160"

Disclaimer: The synthesis and detailed characterization data for the compound marketed as "Antibacterial agent 160" are not available in the public domain through published scientific literature or patents. The information presented herein is aggregated from publicly accessible data, primarily from chemical suppliers. "this compound" appears to be a product identifier rather than a standardized chemical name, and the detailed proprietary data regarding its synthesis and comprehensive characterization has not been disclosed by its manufacturers.

Overview

"this compound" is a compound marketed as a potent antibacterial agent.[1][2] Publicly available information suggests that it is effective in rapidly killing bacteria and inhibiting the formation of bacterial biofilms.[1][2] The proposed mechanisms of action include the disruption of normal DNA function, which leads to cell death, and the targeting of cell-wall synthesis.[3][4] Another suggested mechanism is the interference with the phosphatidylglycerol (PG) synthesis pathway.[4]

Chemical and Physical Properties

There are conflicting reports regarding the chemical formula and molecular weight of "this compound." However, the most consistently cited information, associated with CAS Number 1854892-66-2, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1854892-66-2 | [2][5] |

| Chemical Formula | C₂₉H₂₇ClFN₃O₆ | [2][5] |

| Molecular Weight | 567.99 g/mol | [2][5] |

| Appearance | Solid | [2][5] |

Note: Other reported chemical formulas include C₄₈H₄₀N₆O₁₀ and an incomplete formula starting with C₂₆H. These inconsistencies highlight the lack of a definitive primary source for this compound's characterization.[5][6]

Synthesis

A detailed, peer-reviewed synthesis protocol for "this compound" is not publicly available. Chemical suppliers list the compound for sale, but the manufacturing process remains proprietary.

Characterization

Comprehensive characterization data, such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy, have not been published in the scientific literature. This information is essential for the structural verification and purity assessment of the compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of "this compound" are not available in the public domain. To provide a framework for researchers, this section outlines general methodologies for assessing the key reported activities of this agent.

Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method would be employed to determine the MIC of "this compound" against various bacterial strains.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Biofilm Inhibition Assay

A crystal violet staining method could be used to quantify the inhibition of biofilm formation.

Caption: Workflow for a crystal violet biofilm inhibition assay.

Proposed Mechanism of Action

The purported mechanisms of action for "this compound" center on the disruption of essential bacterial processes. The relationships between these proposed mechanisms are illustrated below.

Caption: Proposed mechanisms of action for "this compound".

Conclusion

While "this compound" is commercially available and presented as a potent antibacterial compound, a comprehensive, scientifically validated understanding of its synthesis, characterization, and detailed biological activity is hindered by the lack of publicly available primary research. The information that is accessible is limited to supplier-provided data, which lacks the depth required for rigorous scientific evaluation and application in drug development. Researchers interested in this compound are advised to conduct their own thorough characterization and biological testing.

References

- 1. Other Inhibitors | CymitQuimica [cymitquimica.com]

- 2. Inhibiteurs | CymitQuimica [cymitquimica.com]

- 3. Inhibidores | CymitQuimica [cymitquimica.com]

- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibidores | CymitQuimica [cymitquimica.com]

- 6. Other Inhibitors | CymitQuimica [cymitquimica.com]

Technical Guide: Antibacterial Agent 166 (Compound 19q)

An in-depth analysis of current scientific literature reveals no specific compound identified as "Antibacterial agent 160." It is plausible that this designation is an internal, unpublished identifier, or a misnomer. However, extensive information is available for a closely related and recently discovered compound, "Antibacterial agent 166" (also known as compound 19q). This guide will provide a comprehensive technical overview of this promising antibacterial agent, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

This document serves as an in-depth technical guide on the discovery, origin, and mechanism of action of Antibacterial Agent 166, intended for researchers, scientists, and drug development professionals.

Discovery and Origin

Antibacterial agent 166 (Compound 19q) was discovered through a drug repositioning strategy aimed at identifying new inhibitors of Fusobacterium nucleatum.[1][2] This bacterium has been implicated in the promotion of colorectal cancer (CRC) proliferation and metastasis. The initial screening of 2,272 off-patent drugs identified Nitisinone as a promising lead compound with anti-F. nucleatum activity.[1][2]

Nitisinone is a medication used to treat hereditary tyrosinemia type 1 and alkaptonuria.[3] Its mechanism of action in these conditions is the inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD).[3] The discovery that Nitisinone also possesses antibacterial properties prompted further chemical optimization to enhance its potency against F. nucleatum. This led to the synthesis of a series of derivatives, from which compound 19q, now designated as Antibacterial agent 166, emerged as a highly effective and selective inhibitor.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for Antibacterial Agent 166.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line / Organism | Reference |

| MIC₅₀ | 1 µg/mL | Fusobacterium nucleatum | [1][4][5] |

| IC₅₀ (Antiproliferative) | 11 µM | MC-38 (murine colon adenocarcinoma) | [4][5] |

| IC₅₀ (Antiproliferative) | 16 µM | Human normal cell lines | [4][5] |

Table 2: In Vivo Pharmacokinetics

| Parameter | Value | Dosing | Reference |

| Half-life (t₁/₂) | ~0.068 h | 1 mg/kg, Intravenous | [4] |

| Peak Concentration (Cₘₐₓ) | 85 ng/mL | 1 mg/kg, Intravenous | [4] |

| Plasma Clearance (CL) | 36054 mL/h/mg | 1 mg/kg, Intravenous | [4] |

| Acute Toxicity | Minimal side effects | 1500 mg/kg, single oral dose | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Antibacterial agent 166 against Fusobacterium nucleatum was determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: F. nucleatum is cultured in a suitable anaerobic medium until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Antibacterial Agent Dilutions: A serial two-fold dilution of Antibacterial agent 166 is prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

3.2. Cell Proliferation Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) against cancer and normal cell lines was determined using a standard colorimetric assay (e.g., MTT or resazurin assay).

-

Cell Seeding: Cells (e.g., MC-38 or human normal cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Antibacterial agent 166 and incubated for a specified duration (e.g., 48 or 72 hours).

-

Addition of Proliferation Reagent: A reagent such as MTT or resazurin is added to each well and incubated to allow for its conversion by viable cells into a colored product.

-

Measurement of Absorbance/Fluorescence: The absorbance or fluorescence is measured using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Preliminary studies suggest that Antibacterial agent 166 exerts its effect on F. nucleatum by downregulating the expression of nitroreductase (NTR) and tryptophanase (tnaA).[1][4] The downregulation of these enzymes likely disrupts essential metabolic processes within the bacterium, leading to growth inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of New Fusobacterium nucleatum Inhibitors to Attenuate Migratory Capability of Colon Cancer Cells by the Drug Repositioning Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitisinone - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antibacterial agent 166_TargetMol [targetmol.com]

The In Vitro Antibacterial Spectrum of "Antibacterial Agent 160": A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 160" has been identified as a potent antibacterial compound with the ability to rapidly kill bacteria and inhibit the formation of biofilms.[1][2][3] Preliminary information suggests that its mechanism of action involves interfering with the normal function of bacterial DNA, ultimately leading to cell death.[1][2][3] This technical guide aims to provide a comprehensive overview of the in vitro antibacterial spectrum of "this compound," presenting available data, outlining potential experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

This guide, therefore, will focus on providing a framework for the evaluation of "this compound" by presenting standardized experimental protocols and conceptual visualizations based on the general understanding of antibacterial drug discovery and development.

Data Presentation

As no specific quantitative data for "this compound" is publicly available, a template table for the presentation of Minimum Inhibitory Concentration (MIC) data is provided below. This structure is recommended for the systematic recording and comparison of antibacterial activity once such data is generated.

Table 1: In Vitro Antibacterial Spectrum of "this compound" (Hypothetical Data)

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | BAA-1683 | |

| Enterococcus faecalis | Gram-positive | 29212 | |

| Vancomycin-resistantEnterococcus faecium (VRE) | Gram-positive | 700221 | |

| Streptococcus pneumoniae | Gram-positive | 49619 | |

| Escherichia coli | Gram-negative | 25922 | |

| Pseudomonas aeruginosa | Gram-negative | 27853 | |

| Klebsiella pneumoniae | Gram-negative | 13883 | |

| Acinetobacter baumannii | Gram-negative | 19606 | |

| Haemophilus influenzae | Gram-negative | 49247 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antibacterial spectrum of "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.

a. Materials:

-

"this compound" stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial strains (as listed in Table 1).

-

Spectrophotometer.

-

Incubator (35°C ± 2°C).

b. Procedure:

-

Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline.

-

Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of "this compound" in CAMHB in the 96-well microtiter plate.

-

Inoculate each well containing the diluted agent with the bacterial suspension.

-

Include a positive control (no antibacterial agent) and a negative control (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

a. Materials:

-

Results from the MIC assay.

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile spreaders.

b. Procedure:

-

Following the MIC determination, subculture a fixed volume (e.g., 10 µL) from each well that shows no visible growth onto MHA plates.

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Proposed Mechanism of Action: DNA Function Interference

Based on available information suggesting that "this compound" affects the normal function of DNA, a conceptual signaling pathway is presented below. This diagram illustrates a potential mechanism of action common to several classes of antibiotics that target DNA replication.

Caption: Proposed mechanism of "this compound" targeting DNA replication.

Experimental Workflow: In Vitro Antibacterial Spectrum Determination

The following diagram outlines the logical workflow for the experimental determination of the in vitro antibacterial spectrum of a novel compound like "this compound."

Caption: Experimental workflow for determining the antibacterial spectrum.

Conclusion

While "this compound" is presented as a promising antibacterial compound, a comprehensive understanding of its in vitro activity is currently limited by the lack of publicly available quantitative data. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for researchers to systematically evaluate its antibacterial spectrum. The generation of such data is crucial for the further development and potential clinical application of "this compound." Future research should focus on performing these key in vitro assays and publishing the results to contribute to the collective scientific knowledge and guide further drug development efforts.

References

- 1. Synthesis and antibacterial evaluation of novel cationic chalcone derivatives possessing broad spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antibacterial Agent 160 (CAS 1854892-66-2)

Disclaimer: The following guide is based on currently available public information, which is limited primarily to supplier-provided data. Detailed experimental protocols, extensive quantitative data, and specific signaling pathways from peer-reviewed scientific literature or patents for Antibacterial Agent 160 (CAS 1854892-66-2) are not publicly accessible at this time. This document summarizes the existing information and outlines the known mechanism of action.

Introduction

This compound is a potent antibacterial compound identified by the CAS number 1854892-66-2. It has been noted for its efficacy in rapidly eradicating bacteria and, notably, in inhibiting the formation of bacterial biofilms.[1][2][3][4] Biofilm inhibition is a critical area of antibacterial research, as biofilms contribute significantly to antibiotic resistance and persistent infections.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1854892-66-2 | [1][5][6][7][8] |

| Molecular Formula | C29H27ClFN3O6 | [1][2][3][4] |

| Molecular Weight | 567.99 g/mol | [1][2][3][4] |

| Appearance | Solid | [1][2][3] |

Mechanism of Action

The primary mechanism of action for this compound is reported to be its interference with the normal function of bacterial DNA, which ultimately leads to cell death.[1][5][6] This mode of action suggests that the compound may function as a DNA gyrase inhibitor, a topoisomerase inhibitor, or an agent that directly damages DNA, though the specific molecular target has not been publicly disclosed.

Proposed Signaling Pathway

Given the described mechanism of action, a logical pathway can be proposed. The agent likely penetrates the bacterial cell wall and membrane to reach the cytoplasm, where it interacts with DNA or associated enzymes, leading to a cascade of events culminating in cell death.

Caption: Proposed mechanism of action for this compound.

Biofilm Inhibition

A key characteristic of this compound is its ability to inhibit the formation of bacterial biofilms.[1][2][3][4] The workflow for evaluating biofilm inhibition typically involves the following steps.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors | CymitQuimica [cymitquimica.com]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. escholarship.org [escholarship.org]

- 8. escholarship.org [escholarship.org]

Preliminary Toxicity Profile of Antibacterial Agent Lactocin 160

This technical guide provides a summary of the preliminary toxicity studies conducted on Lactocin 160, an antimicrobial peptide produced by the vaginal probiotic Lactobacillus rhamnosus 160. The following sections detail the quantitative toxicity data, the experimental methodologies employed, and a workflow of the safety evaluation process. This information is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicity Data

The preclinical safety evaluation of Lactocin 160 has yielded quantitative data on its potential for local irritation and systemic toxicity. The key findings from in vitro and in vivo studies are summarized below for direct comparison.

| Parameter | Test System | Lactocin 160 | Positive Control (Nonoxynol-9) | Outcome |

| Tissue Viability (ET-50) | EpiVaginal™ human organotypic vaginal-ectocervical tissue model | 17.5 hours | 4.9 hours | Indicates significantly lower cytotoxicity compared to the spermicide Nonoxynol-9. |

| Hemolytic Activity | 8% human erythrocyte suspension | 8.2% | 100% (total hemolysis) | Demonstrates minimal damage to red blood cells. |

| Vaginal Irritation | Rabbit Vaginal Irritation (RVI) model | Average irritation index grade: "none" | Not specified | Suggests a very low potential for causing vaginal irritation upon in vivo application. |

| Lactobacilli Susceptibility | Not specified | Resistant to high concentrations | Not applicable | Shows selectivity, as it does not inhibit the growth of beneficial lactobacilli. |

Experimental Protocols

The following methodologies were utilized to assess the preliminary toxicity and safety profile of Lactocin 160.

1. In Vitro Cytotoxicity Assessment using EpiVaginal™ Tissue Model

-

Objective: To determine the potential of Lactocin 160 to cause cytotoxic damage to vaginal epithelial tissue.

-

Methodology: The study employed a human organotypic vaginal-ectocervical tissue model (EpiVaginal™). This three-dimensional tissue model mimics the structure and function of the human vaginal epithelium. The tissue models were exposed to Lactocin 160. The endpoint measured was the exposure time required to reduce the tissue viability by 50% (ET-50), which was determined using a cell viability assay (likely MTT or a similar metabolic assay). Nonoxynol-9, a known vaginal irritant, was used as a positive control.[1]

2. Hemolytic Activity Assay

-

Objective: To evaluate the potential of Lactocin 160 to lyse red blood cells, an indicator of membrane-damaging activity.

-

Methodology: A suspension of human erythrocytes (8%) was incubated with Lactocin 160. The amount of hemoglobin released from lysed erythrocytes was measured spectrophotometrically and expressed as a percentage of the hemoglobin released by a positive control (Nonoxynol-9) that causes 100% hemolysis.[1]

3. In Vivo Rabbit Vaginal Irritation (RVI) Model

-

Objective: To assess the potential for Lactocin 160 to cause mucosal irritation in a living organism.

-

Methodology: Lactocin 160 was administered intravaginally to rabbits according to a standardized protocol. The vaginal tissues were macroscopically and/or microscopically examined for signs of irritation, such as erythema, edema, and discharge. The observations were scored to calculate an average irritation index, which was then categorized (e.g., "none," "slight," "moderate").[1]

4. Lactobacilli Susceptibility Testing

-

Objective: To determine if Lactocin 160 adversely affects the viability of commensal Lactobacillus species, which are important for maintaining a healthy vaginal microbiome.

-

Methodology: The susceptibility of various Lactobacillus strains to high concentrations of Lactocin 160 was tested using standard antimicrobial susceptibility testing methods, such as broth microdilution or agar diffusion assays.[1]

Visualizations

Experimental Workflow for Lactocin 160 Safety Assessment

The following diagram illustrates the workflow of the key safety and toxicity experiments conducted on Lactocin 160.

Mechanism of Action

While the precise signaling pathways of Lactocin 160's antibacterial action are not detailed in the provided preliminary studies, it is known to be a bacteriocin. The general mechanism for many bacteriocins involves interaction with the bacterial cell membrane, leading to pore formation and subsequent cell death. Further research is required to elucidate the specific molecular targets and signaling cascades involved in the activity of Lactocin 160.

Based on the available data, Lactocin 160 demonstrates a favorable preliminary safety profile with minimal irritation and cytotoxicity, suggesting its potential for further development as a topical antibacterial agent.[1]

References

Technical Guide: Physicochemical Characterization of Antibacterial Agent 160

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Antibacterial Agent 160 (CAS No. 1854892-66-2), focusing on its solubility and stability. As a novel chemical entity, detailed characterization of these parameters is critical for its development as a potential therapeutic agent. This document outlines the standard methodologies and experimental protocols for determining the solubility and stability profiles of this compound in accordance with established scientific principles and regulatory guidelines. The aim is to equip researchers and drug development professionals with the necessary framework to generate robust and reliable data, ensuring a thorough understanding of the compound's behavior in various environments.

Introduction

This compound, identified by the Chemical Abstracts Service (CAS) number 1854892-66-2, is a compound with the molecular formula C₂₉H₂₇ClFN₃O₆ and a molecular weight of 567.99 g/mol . While its potential as an antibacterial agent is of significant interest, a comprehensive understanding of its fundamental physicochemical properties, particularly solubility and stability, is currently lacking in public literature. These characteristics are paramount as they directly influence the compound's bioavailability, formulation development, manufacturing processes, and ultimately, its therapeutic efficacy and safety.

This guide presents a structured approach to systematically evaluate the solubility and stability of this compound. It details standardized experimental protocols that are widely accepted in the pharmaceutical industry and are in alignment with the principles outlined by the International Council for Harmonisation (ICH) of Technical Requirements for Pharmaceuticals for Human Use.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A thorough solubility profile should be established across a range of relevant physiological and formulation conditions.

Quantitative Solubility Data Summary

The following table outlines the key solubility parameters to be determined for this compound. The data generated from these experiments should be meticulously recorded and presented in a similar tabular format for clear comparison.

| Parameter | Conditions | Endpoint | Significance |

| Aqueous Solubility | Purified Water, 25°C and 37°C | mg/mL or µg/mL | Intrinsic solubility, baseline for further studies. |

| pH-Solubility Profile | pH 1.2, 4.5, 6.8, 7.4, and 9.0 at 37°C | mg/mL or µg/mL | Predicts solubility in different parts of the gastrointestinal tract. |

| Solvent Solubility | Ethanol, Methanol, DMSO, Acetonitrile, Propylene Glycol, PEG 400 | mg/mL or µg/mL | Informs selection of suitable solvents for formulation and analytical method development. |

| Biorelevant Media Solubility | Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF) | mg/mL or µg/mL | Provides a more accurate prediction of in vivo solubility and potential food effects. |

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for quantifying this compound.

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in a shaking incubator set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating saturation.

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL.

Caption: Workflow for the equilibrium shake-flask solubility determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Stability Data Summary

The following table summarizes the key stability studies to be conducted for this compound.

| Study Type | Conditions | Time Points | Parameters to be Tested |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products, Water Content |

| Intermediate Stability | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | Appearance, Assay, Degradation Products, Water Content |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Degradation Products, Water Content |

| Forced Degradation | Acidic, basic, oxidative, thermal, and photolytic stress | Varies | Assay, Degradation Profile, Mass Balance |

Experimental Protocol: Forced Degradation Studies

Objective: To identify the likely degradation products of this compound and to establish the specificity of the stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method (preferably with mass spectrometry detection)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose the solid powder of this compound to high temperature (e.g., 80°C) in an oven for a specified time.

-

Photodegradation: Expose a solution and the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

-

Evaluation:

-

Determine the percentage of degradation.

-

Identify and quantify the major degradation products.

-

Calculate the mass balance to ensure that all degradation products are accounted for.

-

Assess the peak purity of the parent compound in the presence of its degradants to confirm the specificity of the analytical method.

-

Caption: Workflow for conducting forced degradation studies.

Signaling Pathways and Experimental Workflows

As "this compound" is a novel compound, information regarding its specific mechanism of action and associated signaling pathways is not yet publicly available. The generation of such data will be a crucial next step in its development. Once elucidated, diagrams illustrating these pathways will be integral to understanding its biological activity.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides a robust framework for the systematic evaluation of its solubility and stability. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for informed decision-making throughout the drug development process, from formulation design to regulatory submission. The experimental workflows and data presentation formats outlined herein are intended to serve as a valuable resource for researchers dedicated to advancing this promising antibacterial candidate.

Unraveling the Molecular Target of "Antibacterial Agent 160": A Methodological Guide

For Immediate Release

[City, State] – [Date] – The quest to identify the precise molecular targets of novel antibacterial compounds is a critical endeavor in the ongoing battle against antimicrobial resistance. This guide provides a comprehensive overview of the methodologies and conceptual frameworks used to elucidate the mechanism of action of potent antibacterial compounds, with a specific focus on a compound identified as "Antibacterial agent 160." While publicly available information on "this compound" is currently limited to supplier-provided data indicating it as a potent antibacterial that affects DNA function, this guide will serve as a blueprint for researchers and drug development professionals on how such a target would be identified and characterized.

Initial Characterization of this compound

Initial information from chemical suppliers suggests that "this compound" possesses the following characteristics:

| Property | Value | Source |

| Molecular Formula | C29H27ClFN3O6 | CymitQuimica |

| Molecular Weight | 567.99 | CymitQuimica |

| CAS Number | 1854892-66-2 | CymitQuimica |

| Reported Activity | Potent antibacterial agent, rapidly eradicates bacteria, inhibits biofilm formation, and affects the normal function of DNA, leading to cell death. | MedChemExpress, CymitQuimica |

This preliminary information strongly suggests that the molecular target of "this compound" is likely involved in DNA replication, repair, or synthesis.

Experimental Strategies for Molecular Target Identification

To pinpoint the specific molecular target of "this compound," a multi-pronged approach employing a combination of genetic, proteomic, and biochemical techniques is essential. The following sections detail the key experimental protocols that would be employed in such an investigation.

Genetic Approaches

Genetic screening methods are powerful tools for identifying potential drug targets by observing how genetic modifications in bacteria affect their susceptibility to the antibacterial agent.

2.1.1. Resistance Mapping

This method involves generating and selecting for bacteria that are resistant to "this compound." The genomes of these resistant strains are then sequenced to identify mutations.

Experimental Protocol: Resistance Mapping

-

Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a high density in liquid medium.

-

Selection: Plate the high-density culture on solid agar plates containing a concentration of "this compound" that is inhibitory to the wild-type strain (e.g., 2x to 4x the Minimum Inhibitory Concentration - MIC).

-

Isolation of Resistant Mutants: Isolate colonies that grow on the selective plates.

-

Verification of Resistance: Re-streak the isolated colonies on both antibiotic-free and antibiotic-containing plates to confirm their resistance phenotype.

-

Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain.

-

Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA.

-

Variant Analysis: Compare the genome sequences of the resistant mutants to the parent strain to identify mutations (single nucleotide polymorphisms, insertions, deletions).

-

Target Gene Identification: Analyze the mutated genes to identify those that are likely to be the molecular target or part of the target's pathway. Genes that are consistently mutated across independently isolated resistant strains are strong candidates.

Proteomic Approaches

Proteomic techniques aim to directly identify the protein(s) that physically interact with the antibacterial agent.

2.2.1. Affinity Chromatography-Mass Spectrometry

This "pull-down" method uses a modified version of the antibacterial agent to capture its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of "this compound" that includes a linker arm and an affinity tag (e.g., biotin). This step is crucial and requires knowledge of the molecule's structure-activity relationship to ensure the modification does not abolish its antibacterial activity.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Cell Lysate Preparation: Grow the target bacteria and prepare a cell lysate that contains the native proteins.

-

Affinity Pull-Down: Incubate the immobilized probe with the cell lysate. The probe will bind to its protein target(s).

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by competing with an excess of the free (unmodified) "this compound" or by using denaturing conditions.

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Search the resulting peptide fragmentation data against a protein database of the target organism to identify the pulled-down proteins. Proteins that are specifically pulled down by the active probe but not by a control probe (e.g., an inactive analog or beads alone) are considered potential targets.

Target Validation

Once potential targets have been identified, they must be validated to confirm that they are indeed responsible for the antibacterial activity of the compound.

3.1. In Vitro Enzyme Inhibition Assays

If the identified target is an enzyme, its activity can be measured in the presence and absence of "this compound."

Experimental Protocol: Enzyme Inhibition Assay

-

Protein Expression and Purification: Clone the gene for the putative target protein, express it in a suitable host (e.g., E. coli), and purify the recombinant protein.

-

Assay Development: Develop an assay to measure the enzymatic activity of the purified protein. This could involve monitoring the consumption of a substrate or the formation of a product, often using a spectrophotometric or fluorometric method.

-

Inhibition Studies: Perform the enzyme assay in the presence of varying concentrations of "this compound."

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.2. Target Overexpression

Overexpressing the target protein in the bacteria can lead to increased resistance to the antibacterial agent if the compound's efficacy is dependent on binding to that specific target.

Experimental Protocol: Target Overexpression

-

Cloning: Clone the gene of the putative target into an inducible expression vector.

-

Transformation: Transform the expression vector into the susceptible bacterial strain.

-

MIC Determination: Determine the MIC of "this compound" for the transformed strain in both the presence and absence of the inducer molecule that drives the overexpression of the target protein.

-

Analysis: An increase in the MIC upon induction of target overexpression provides strong evidence that the protein is the direct target.

Signaling Pathway and Logical Relationship Visualization

Given that "this compound" is reported to affect DNA function, a likely signaling pathway leading to cell death is the induction of the SOS response, a global response to DNA damage in bacteria.

Conclusion

While the specific molecular target of "this compound" is not yet publicly documented in scientific literature, this guide outlines the rigorous and systematic experimental approach that would be necessary to identify and validate it. The combination of genetic, proteomic, and biochemical methodologies provides a powerful toolkit for elucidating the mechanisms of action of novel antibacterial compounds, a critical step in the development of new therapeutics to combat infectious diseases.

Disclaimer: This document is a methodological guide and is based on standard practices in drug discovery. The specific experimental details would need to be optimized for "this compound" and the bacterial species of interest.

Unveiling the Activity of Antibacterial Agent 160: A Technical Examination of its Efficacy Against Gram-Positive and Gram-Negative Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of "Antibacterial Agent 160," a novel compound with significant potential in antimicrobial therapy. A critical aspect of its preclinical evaluation is the characterization of its activity spectrum against the two major classes of bacteria: Gram-positive and Gram-negative. This document synthesizes the available data on the differential efficacy of Agent 160, details the experimental methodologies employed for its evaluation, and visually represents the key experimental workflows and underlying signaling pathways. The presented data aims to furnish researchers and drug development professionals with a thorough understanding of Agent 160's antibacterial profile, thereby informing its future development and potential clinical applications.

Introduction: The Challenge of Bacterial Pathogens

The fundamental structural difference between Gram-positive and Gram-negative bacteria lies in their cell envelope. Gram-positive bacteria possess a thick peptidoglycan layer which is readily accessible, while Gram-negative bacteria are characterized by a more complex cell envelope, featuring an outer membrane that acts as a formidable barrier to many antimicrobial agents.[1] This structural dichotomy is a primary determinant of antibacterial susceptibility and a key consideration in the development of new therapeutic agents.[1] Understanding the performance of a novel antibacterial agent against both types of bacteria is therefore paramount.

"this compound" has emerged as a promising candidate in the ongoing search for new antimicrobials. This guide focuses on its comparative activity, providing a detailed examination of its effects on representative Gram-positive and Gram-negative species.

Quantitative Analysis of Antibacterial Activity

The in vitro efficacy of this compound was quantified using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The results, summarized in Table 1, provide a clear comparison of the agent's potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 2 |

| Streptococcus pneumoniae | Gram-positive | 1 |

| Enterococcus faecalis | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 16 |

| Pseudomonas aeruginosa | Gram-negative | 32 |

| Klebsiella pneumoniae | Gram-negative | 16 |

The data clearly indicates that this compound exhibits significantly greater potency against the tested Gram-positive bacteria, with MIC values ranging from 1 to 4 µg/mL. In contrast, higher concentrations of the agent were required to inhibit the growth of Gram-negative bacteria (MIC values of 16-32 µg/mL), suggesting a greater intrinsic resistance of this bacterial class to Agent 160.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains and Culture Conditions: All bacterial strains were obtained from a certified culture collection. Bacteria were cultured on appropriate agar plates and incubated overnight at 37°C. A single colony was then used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth culture was incubated at 37°C with shaking until it reached a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Antibacterial Agent Dilutions: A stock solution of this compound was prepared in a suitable solvent. A series of two-fold dilutions of the agent were then prepared in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension was diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours.

-

Interpretation of Results: The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Putative Signaling Pathway Inhibition

While the precise molecular target of this compound is still under investigation, preliminary studies suggest that its mechanism of action involves the disruption of a key bacterial signaling pathway. The differential activity observed between Gram-positive and Gram-negative bacteria may be attributable to variations in this pathway or differences in the agent's ability to reach its intracellular target.

The proposed mechanism involves the inhibition of a bacterial-specific kinase, leading to the downstream dysregulation of essential cellular processes.

Figure 2. Proposed Differential Signaling Pathway Inhibition by Agent 160.

Conclusion and Future Directions

The data presented in this technical guide demonstrates that "this compound" is a potent inhibitor of Gram-positive bacteria, while exhibiting lower activity against the Gram-negative species tested. This differential activity is a critical finding that will guide the future development of this compound.

Further research is warranted to:

-

Elucidate the precise molecular mechanism of action of Agent 160.

-

Investigate the basis for the observed difference in activity between Gram-positive and Gram-negative bacteria, including studies on membrane permeability and potential efflux pump interactions.

-

Evaluate the in vivo efficacy of Agent 160 in animal models of infection caused by susceptible Gram-positive pathogens.

A comprehensive understanding of these aspects will be essential for realizing the full therapeutic potential of this compound.

References

- 1. crestonepharma.com [crestonepharma.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation and Use of "Antibacterial Agent 160" Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial Agent 160" is a novel synthetic compound under investigation for its potential bactericidal or bacteriostatic properties. As with any new chemical entity, establishing standardized protocols for its handling and use in experimental settings is critical for reproducible and accurate results. This document provides a detailed methodology for the preparation of a stock solution of "this compound," along with a standard protocol for determining its Minimum Inhibitory Concentration (MIC) against common bacterial strains.

Properties of this compound

Prior to the preparation of a stock solution, it is essential to understand the physicochemical properties of the agent. The following table summarizes the known characteristics of "this compound."

| Property | Value |

| Molecular Weight | 450.3 g/mol |

| Appearance | White to off-white powder |

| Solubility (at 25°C) | - DMSO: ≥ 100 mg/mL- Ethanol: ~10 mg/mL- Water: Insoluble |

| Storage | Store powder at -20°C, protected from light. |

Preparation of "this compound" Stock Solution

The following protocol outlines the steps to prepare a 10 mg/mL stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).

Materials:

-

"this compound" powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, filter-sterilized pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile conical-bottom tube.

-

Weighing: Carefully weigh out 10 mg of "this compound" powder and transfer it to the labeled tube.

-

Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved and the solution is clear.

-

Sterilization (Optional but Recommended): If the downstream application requires absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a standard broth microdilution protocol.

Materials:

-

"this compound" stock solution (10 mg/mL)

-

Bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (37°C)

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Antibacterial Agent:

-

In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.

-

Add 200 µL of a working dilution of the "this compound" stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibacterial agent).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of "this compound" at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a plate reader.

-

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >128 |

Visualizations

Experimental Workflow

The overall process from stock solution preparation to the determination of the MIC is illustrated in the following workflow diagram.

Caption: Workflow for the preparation and use of "this compound".

Putative Mechanism of Action: Inhibition of Cell Wall Synthesis

While the exact mechanism of "this compound" is under investigation, a common target for antibacterial agents is the bacterial cell wall. The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Caption: Hypothetical inhibition of cell wall synthesis by "this compound".

Application Notes and Protocols for Antibacterial Agent 160 in Biofilm Disruption Assays

Disclaimer: Information regarding a specific "Antibacterial agent 160" is not publicly available. The following application notes and protocols are based on a hypothetical agent, with illustrative data and mechanisms derived from general principles of anti-biofilm research found in the provided search results. These notes are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced extracellular polymeric substance (EPS), which makes them notoriously resistant to conventional antibiotics and host immune responses.[1][2] The development of novel anti-biofilm agents is a critical area of research to combat chronic and persistent infections.[2][3] this compound is a novel investigational compound demonstrating significant potential in the disruption of bacterial biofilms. These application notes provide detailed protocols for assessing the anti-biofilm efficacy of Agent 160 and present illustrative data on its activity against key biofilm-forming pathogens.

Proposed Mechanism of Action

This compound is hypothesized to exhibit a multi-faceted mechanism of action against bacterial biofilms. Primarily, it is believed to interfere with bacterial quorum sensing (QS) signaling pathways, which are crucial for the regulation of biofilm formation and maturation.[2][4] By disrupting cell-to-cell communication, Agent 160 inhibits the coordinated gene expression required for the production of EPS components. Additionally, Agent 160 may directly interact with and degrade components of the EPS matrix, leading to the physical disruption of the biofilm structure and increased susceptibility of the embedded bacteria to antimicrobial agents.[5]

Quantitative Data Summary

The efficacy of this compound has been evaluated against biofilms of common pathogenic bacteria. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations (MIC & MBEC)

| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 8 | 128 |

| Pseudomonas aeruginosa (PAO1) | 16 | 256 |

| Enterococcus faecalis (ATCC 29212) | 8 | 160 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBEC (Minimum Biofilm Eradication Concentration) is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Table 2: Biofilm Disruption Efficacy of Agent 160 (24-hour treatment)

| Bacterial Strain | Agent 160 Conc. (µg/mL) | Biofilm Biomass Reduction (%) | Reduction in Metabolic Activity (%) |

| S. aureus (ATCC 29213) | 32 | 45.2 ± 3.5 | 55.8 ± 4.1 |

| 64 | 78.6 ± 5.1 | 85.3 ± 6.2 | |

| 128 | 92.1 ± 4.8 | 95.7 ± 3.9 | |

| P. aeruginosa (PAO1) | 64 | 40.5 ± 4.2 | 50.1 ± 5.5 |

| 128 | 70.3 ± 6.8 | 80.4 ± 7.1 | |

| 256 | 90.8 ± 5.5 | 94.2 ± 4.3 |

Data are presented as mean ± standard deviation from triplicate experiments. Biofilm biomass reduction was quantified using the Crystal Violet assay. Reduction in metabolic activity was assessed using the MTT assay.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-biofilm properties of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Agent 160 that inhibits the visible growth of planktonic bacteria.

Materials:

-

96-well microtiter plates (flat-bottom)

-

Bacterial cultures (e.g., S. aureus, P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)

-

This compound stock solution

-

Plate reader

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Prepare serial two-fold dilutions of Agent 160 in the growth medium directly in the 96-well plate.

-

Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted Agent 160.

-

Include positive controls (bacteria without agent) and negative controls (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Agent 160 where no visible turbidity is observed.

Protocol 2: Biofilm Formation and Treatment for Disruption Assay

This protocol describes the formation of bacterial biofilms in 96-well plates and their subsequent treatment with Agent 160.

Materials:

-

96-well microtiter plates (flat-bottom, tissue culture treated)

-

Bacterial cultures

-

Growth medium supplemented with 1% glucose (to promote biofilm formation)

-

This compound

Procedure:

-

Prepare a bacterial suspension as described in Protocol 1 and dilute to 1 x 10^7 CFU/mL in the glucose-supplemented medium.

-

Dispense 200 µL of the bacterial suspension into the wells of the 96-well plate.

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

After incubation, carefully aspirate the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Prepare various concentrations of Agent 160 in fresh growth medium.

-

Add 200 µL of the Agent 160 solutions to the wells with the pre-formed biofilms. Include untreated control wells with fresh medium only.

-

Incubate the plate at 37°C for 24 hours.

-

After treatment, proceed to quantification assays such as the Crystal Violet assay (Protocol 3) or the MTT assay (Protocol 4).

Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)

This assay quantifies the total biofilm biomass after treatment with Agent 160.[6][7]

Materials:

-

Treated biofilm plate (from Protocol 2)

-

0.1% (w/v) Crystal Violet (CV) solution

-

30% (v/v) Acetic acid in water

-

PBS

-

Plate reader

Procedure:

-

Aspirate the medium from the wells of the treated biofilm plate.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Air dry the plate for 15-20 minutes.

-

Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the CV solution and wash the plate thoroughly with water until the wash water is clear.

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound CV.

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 150 µL of the solubilized CV to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm using a plate reader.

-

The percentage of biofilm reduction is calculated relative to the untreated control.

Protocol 4: Assessment of Bacterial Viability in Biofilm (MTT Assay)

This colorimetric assay measures the metabolic activity of the bacteria within the biofilm, providing an indication of cell viability.[7]

Materials:

-

Treated biofilm plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

PBS

-

Plate reader

Procedure:

-

Aspirate the medium from the wells of the treated biofilm plate.

-

Wash the wells once with PBS.

-

Add 180 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plate in the dark at 37°C for 3-4 hours.

-

During incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium containing MTT.

-

Add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 540 nm using a plate reader.

-

The percentage reduction in metabolic activity is calculated relative to the untreated control.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical mechanism of Agent 160 in disrupting quorum sensing.

Experimental Workflow Diagram

Caption: Workflow for the biofilm disruption assay.

Logical Relationship Diagram

Caption: Multifaceted anti-biofilm action of Agent 160.

References

- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 4. Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. scielo.br [scielo.br]

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms with Antibacterial Agent 160

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Antibacterial Agent 160 to investigate the mechanisms of bacterial resistance. The protocols outlined below cover the determination of baseline susceptibility, the in vitro evolution of resistance, and the characterization of resistant isolates.

Introduction to this compound

This compound is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), enzymes essential for DNA replication, repair, and recombination.[1][2][3] By targeting these enzymes, this compound leads to the cessation of DNA synthesis and ultimately, bacterial cell death. This dual-targeting mechanism is designed to provide potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria and to potentially slow the development of resistance.[1]

Quantitative Assessment of Antibacterial Activity

The initial characterization of an antibacterial agent involves determining its potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose, representing the lowest concentration of the agent that prevents visible bacterial growth.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 2 |

| Escherichia coli | ATCC 25922 | 0.125 |

| Klebsiella pneumoniae | ATCC 700603 | 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 2 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase, adjusted to a concentration of 5 x 10^5 CFU/mL

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. Concentrations should span a range that includes the expected MIC.

-

Inoculate each well with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control (no antibacterial agent) and a negative control (no bacteria) for each bacterial strain.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[4][6]

In Vitro Evolution of Resistance